molecular formula C13H18N2O2 B5527454 4-[(2,2-dimethylbutanoyl)amino]benzamide

4-[(2,2-dimethylbutanoyl)amino]benzamide

Cat. No.: B5527454
M. Wt: 234.29 g/mol
InChI Key: GASLJINTRCQCRF-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, a structural motif featuring a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry. walshmedicalmedia.comresearchgate.net Its prevalence is due to a combination of favorable chemical properties and the ability to interact with a wide array of biological targets. This has led to the development of numerous benzamide-containing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. walshmedicalmedia.comnih.gov The versatility of the benzamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profile of drug candidates.

In psychiatry, benzamide derivatives like Sulpiride and Amisulpiride have been used clinically. walshmedicalmedia.com Moreover, the benzamide structure is integral to compounds developed as inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively. researchgate.netnih.gov Recent research has also explored benzamide derivatives as glucokinase activators for potential diabetes treatment and as modulators of nicotinic receptors. nih.govnih.gov The ability of the benzamide scaffold to be incorporated into more complex molecules, such as in the design of sp3-rich M1 positive allosteric modulators, further highlights its importance as a "privileged structure" in drug discovery. nih.govacs.org

Overview of Amide Functionalities in Molecular Design and Bioactivity

The amide functional group (R-CO-NR'R'') is fundamental to molecular design and bioactivity, largely due to its unique structural and chemical properties. numberanalytics.comnumberanalytics.com The amide bond is characterized by a planar structure resulting from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. numberanalytics.com This resonance imparts significant stability to the amide bond, making it resistant to cleavage under physiological conditions. numberanalytics.comnih.gov

A key feature of the amide group is its capacity for hydrogen bonding. nih.govstereoelectronics.org The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group in primary and secondary amides can serve as a hydrogen bond donor. stereoelectronics.orghama-univ.edu.sy These interactions are crucial for the specific binding of drug molecules to their biological targets, such as proteins and enzymes, thereby influencing a drug's potency and efficacy. numberanalytics.comnih.gov The conformational flexibility around the amide bond, despite its planarity, allows molecules to adopt specific shapes required for optimal interaction with binding sites. numberanalytics.com Medicinal chemists frequently utilize the amide functionality to enhance a compound's pharmacokinetic properties, including its bioavailability and metabolic stability. numberanalytics.com

Historical Context of Related Benzamide Structures in Preclinical Investigations

The exploration of benzamide derivatives in preclinical research has a rich history, beginning with early investigations into their fundamental biological activities. Initial studies on substituted benzamides revealed their capacity to antagonize the effects of dopamine, which led to their clinical application in treating gastrointestinal disorders and as antiemetics. medchemexpress.com The discovery that the dye Prontosil, a sulfonamide, was metabolized in the body to the active antibacterial agent sulfanilamide (B372717) spurred broad interest in related aromatic amide structures. openaccesspub.org

Early preclinical work also established the potential of benzamides in other therapeutic areas. For instance, initial studies on various N-substituted benzamides indicated significant anticonvulsant activity in animal models. walshmedicalmedia.com The Beckmann rearrangement, discovered in 1896, provided a classic method for synthesizing amides from oximes and became a valuable tool for creating novel benzamide structures for pharmacological testing. pulsus.com Over the years, preclinical research has expanded to include the evaluation of benzamides for a wide range of effects, including anti-inflammatory, analgesic, and antitumor activities, laying the groundwork for many of the modern drug discovery programs involving this versatile scaffold. valpo.edu

Focus on 4-[(2,2-dimethylbutanoyl)amino]benzamide

While the broader class of benzamides is well-documented, specific research on "this compound" is less prevalent in publicly accessible literature. Its structure suggests it is a derivative of 4-aminobenzamide (B1265587), where the amino group is acylated with a 2,2-dimethylbutanoyl group (also known as a pivaloyl or tert-butylcarbonyl group).

Based on its structure, it can be classified as an N-acyl aminobenzamide. This class of compounds has been investigated for various biological activities. For instance, related N-substituted benzamides have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors and as antagonists for NMDA receptors. nih.govresearchgate.net The synthesis of such compounds typically involves the acylation of an aminobenzamide precursor with an appropriate acid chloride or carboxylic acid. nih.govcyberleninka.ru

Physicochemical Properties

The exact, experimentally determined properties of this compound are not widely published. However, its properties can be predicted based on its chemical structure.

PropertyValue
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
General Class N-Substituted Benzamide
Core Structures Benzamide, Pivaloyl group

This table contains predicted data based on chemical structure, not experimentally verified data.

Research Context and Potential Applications

Given the common research trajectories for novel benzamide derivatives, this compound could be synthesized as part of a chemical library for screening against various biological targets. nih.gov The bulky, hydrophobic 2,2-dimethylbutanoyl (pivaloyl) group would significantly influence the molecule's interaction with target proteins compared to simpler N-acyl benzamides.

Structure-activity relationship (SAR) studies on related benzamides often explore how modifications to the N-substituent affect potency and selectivity. researchgate.net For example, in studies of nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, modifications to the N-substituent of a benzamide lead compound were critical in determining its activity. nih.gov Similarly, research into NMDA receptor antagonists has shown that the nature of the amide substituent plays a key role in binding affinity. nih.gov Therefore, it is plausible that this compound could be investigated in preclinical models for its effects on the central nervous system or as an inhibitor of specific enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-13(2,3)12(17)15-10-7-5-9(6-8-10)11(14)16/h5-8H,4H2,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLJINTRCQCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2,2 Dimethylbutanoyl Amino Benzamide

Retrosynthetic Analysis of 4-[(2,2-Dimethylbutanoyl)amino]benzamide

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible starting materials. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming strategy in organic synthesis. This disconnection yields two primary synthons: a 4-aminobenzamide (B1265587) synthon and a 2,2-dimethylbutanoyl synthon.

These synthons correspond to the readily available or easily synthesizable starting materials: 4-aminobenzamide and 2,2-dimethylbutanoic acid or its activated derivatives. The forward synthesis, therefore, primarily focuses on the efficient coupling of these two fragments.

Figure 1: Retrosynthetic Disconnection of this compound

Classical and Modern Synthetic Routes to this compound

The formation of the amide bond in this compound can be achieved through several synthetic routes, ranging from classical methods to more modern catalytic and solid-phase approaches.

Amidation Reactions Employing Carboxylic Acid Derivatives (e.g., 2,2-Dimethylbutanoyl Chloride) and Aminobenzamide Precursors

The most traditional and widely used method for forming the amide bond is the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride. chimia.ch This approach, often performed under Schotten-Baumann conditions, involves the reaction of 4-aminobenzamide with 2,2-dimethylbutanoyl chloride. rsc.orgresearchgate.net

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminobenzamide attacks the electrophilic carbonyl carbon of 2,2-dimethylbutanoyl chloride. nih.gov A base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. rsc.orgrsc.org The use of a two-phase system, with an organic solvent for the reactants and an aqueous phase for the base, is a hallmark of Schotten-Baumann conditions. researchgate.net

The steric hindrance of the 2,2-dimethylbutanoyl group can slow down the reaction rate, potentially requiring elevated temperatures or the use of a catalyst. chimia.ch Common solvents for this reaction include dichloromethane (B109758), diethyl ether, or toluene. researchgate.net

A related classical approach involves the use of a carboxylic anhydride (B1165640), such as 2,2-dimethylbutanoic anhydride. While generally less reactive than acyl chlorides, anhydrides can also effectively acylate amines. chimia.ch

Catalytic Approaches in Amide Bond Formation

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for amide bond formation. These methods often avoid the need for stoichiometric activating agents and can proceed under milder conditions. google.com

Organoboron Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net The proposed mechanism involves the activation of the carboxylic acid by the boronic acid catalyst, facilitating the nucleophilic attack by the amine. This method offers an advantage as the only byproduct is water. google.com

Metal-Based Catalysis:

Palladium Catalysis: Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has been developed, offering a route to amides via C-N bond cleavage. organic-chemistry.org While this specific approach may not be directly applicable to the primary amine of 4-aminobenzamide, it highlights the versatility of palladium in amide synthesis.

Iron Catalysis: Iron-mediated transamidation of nitroarenes with acyl chlorides provides a one-pot method to synthesize N-aryl amides. nih.gov This involves the in-situ reduction of a nitro group to an amine, which then reacts with the acyl chloride.

Other Metals: Copper and zinc salts have also been employed as catalysts in various amidation reactions. nih.gov

Biocatalysis: Enzymes, such as lipases, can catalyze amide bond formation under mild conditions. This approach offers high selectivity and is environmentally friendly, although substrate scope can be a limitation.

Electrochemical Methods: Electrochemical N-acylation of carboxylic acids with amines has been reported as a sustainable method that can be performed in water at room temperature. rsc.org

Solid-Phase Synthesis Techniques for Benzamide (B126) Scaffolds

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of compound libraries and can be adapted for the synthesis of this compound. imperial.ac.uk This technique involves attaching one of the reactants to an insoluble polymer support (resin) and then carrying out the reaction sequence. imperial.ac.uknih.gov The key advantages are the ease of purification, as excess reagents and byproducts are simply washed away, and the potential for automation. imperial.ac.uk

For the synthesis of the target molecule, 4-aminobenzamide could be immobilized on a suitable resin, for instance, via a linker attached to the benzamide nitrogen or the aromatic ring. Alternatively, an aniline (B41778) derivative could be attached to a resin and then acylated. googleapis.com The acylation would be carried out by treating the resin-bound amine with an excess of 2,2-dimethylbutanoyl chloride in the presence of a non-nucleophilic base. After the reaction is complete, the desired product is cleaved from the resin. googleapis.com Various resins and linkers are available, allowing for flexibility in the synthetic strategy. imperial.ac.uk This methodology is particularly well-suited for generating libraries of related benzamide structures for screening purposes. nih.govyoutube.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity, especially for potential industrial applications. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

Table 1: Potential Optimization Parameters for the Acylation of 4-Aminobenzamide

ParameterOptionsConsiderations
Solvent Dichloromethane, Tetrahydrofuran (THF), Toluene, 2-Methyltetrahydrofuran (B130290) (2-MeTHF)Solubility of reactants, reaction temperature, ease of removal. The use of greener solvents like 2-MeTHF is increasingly preferred. nih.gov
Base Pyridine, Triethylamine, Diisopropylethylamine (DIPEA), Aqueous NaOHStrength of the base, solubility, potential for side reactions. For Schotten-Baumann conditions, aqueous NaOH is standard. rsc.org For non-aqueous conditions, a tertiary amine is common.
Temperature 0 °C to refluxThe sterically hindered nature of 2,2-dimethylbutanoyl chloride may require heating to increase the reaction rate. chimia.ch
Catalyst (optional) 4-Dimethylaminopyridine (DMAP), Boronic acidsDMAP can be used to accelerate acylation with less reactive acylating agents. Catalytic methods offer milder conditions. google.com

The Schotten-Baumann reaction itself has been the subject of optimization studies, including the use of continuous flow reactors. nih.gov Flow chemistry can offer better control over reaction parameters like temperature and mixing, which can be particularly beneficial for exothermic reactions and can help to suppress side reactions like the hydrolysis of the acyl chloride. nih.gov

Stereochemical Considerations in the Synthesis of Related Dimethylbutanoyl-Containing Structures

The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, it is important to consider the stereochemical outcomes when the 2,2-dimethylbutanoyl group is incorporated into a chiral molecule.

If either the amine or the carboxylic acid precursor contains a stereocenter, the potential for diastereomer formation exists. In such cases, the reaction conditions would need to be carefully controlled to achieve the desired stereoselectivity. The use of chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of the reaction.

For example, in the synthesis of a chiral amine derivative, the acylation with 2,2-dimethylbutanoyl chloride could proceed with or without influencing the existing stereocenter. If a new stereocenter is formed during the reaction, the steric bulk of the 2,2-dimethylbutanoyl group could play a role in directing the approach of the reagents, potentially leading to a preferred diastereomer. This is a key concept in substrate-controlled stereoselection.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical aspect of modern pharmaceutical development, aiming to reduce environmental impact and enhance process safety and efficiency. The production of this compound, while not extensively detailed in dedicated green chemistry literature, can be analyzed through the lens of established green methodologies for amide bond formation. The conventional synthesis would likely involve the acylation of 4-aminobenzamide with 2,2-dimethylbutanoyl chloride, a process that traditionally may use hazardous solvents and reagents. However, significant opportunities exist to align its production with the twelve principles of green chemistry.

One of the primary considerations in greening the synthesis of this compound is the replacement of conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgrsc.org These solvents are associated with significant health and environmental concerns. A promising bio-based alternative is Cyrene™ (dihydrolevoglucosenone), which has been successfully employed as a solvent for the synthesis of amides from acid chlorides and primary amines. rsc.orghud.ac.ukresearchgate.net This protocol offers a more sustainable route, minimizing the use of toxic solvents and often simplifying work-up procedures. rsc.org Studies have demonstrated that a range of alternative solvents, including ethyl acetate (B1210297) and 2-methyltetrahydrofuran (2-MeTHF), can effectively replace traditional solvents in amidation reactions, showing comparable or even superior performance in some cases. rsc.org

Table 1: Evaluation of Alternative Solvents for Amide Synthesis

Solvent Classification Green Chemistry Considerations Reference
Cyrene™ Bio-based Derived from renewable resources, biodegradable, lower toxicity compared to traditional polar aprotic solvents. rsc.orghud.ac.uk rsc.orghud.ac.uk
Ethyl Acetate Ester Generally considered a greener solvent than halogenated hydrocarbons, readily biodegradable. rsc.org rsc.org
2-Methyltetrahydrofuran (2-MeTHF) Ether Derived from renewable resources (e.g., corncobs), offers a good balance of properties as a reaction solvent. rsc.org rsc.org
Dimethyl Carbonate (DMC) Carbonate Low toxicity, biodegradable, can be a greener alternative to phosgene-derived reagents. rsc.org rsc.org

Another cornerstone of green chemistry is the use of catalysts to minimize waste. The traditional Schotten-Baumann reaction for amide synthesis often requires a stoichiometric amount of a base to neutralize the hydrogen chloride byproduct. fishersci.it Catalytic approaches can significantly improve the atom economy of the reaction. For instance, ruthenium-catalyzed amidation reactions have been developed that proceed with minimal waste production. nih.gov These methods can utilize alkynes as activating agents, generating volatile byproducts like acetaldehyde (B116499) or ethyl acetate, which are less impactful than the waste generated from stoichiometric coupling reagents. nih.gov

In the context of producing this compound, a greener approach would therefore involve a carefully selected combination of these principles. This could entail the use of 4-aminobenzamide and a 2,2-dimethylbutanoyl derivative in a bio-based solvent like Cyrene™, catalyzed by a reusable heterogeneous catalyst or a specific enzyme, thereby minimizing waste and avoiding hazardous materials.

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

Method Reagents/Catalysts Solvents Green Advantages Potential Drawbacks References
Conventional Schotten-Baumann Acyl chloride, amine, stoichiometric base Dichloromethane, DMF Well-established, generally high yielding Poor atom economy, use of hazardous solvents and reagents fishersci.it
Catalytic Amidation Carboxylic acid, amine, Ru-catalyst, alkyne activator N-methyl-2-pyrrolidone High atom economy, avoids stoichiometric activators, volatile byproducts Use of precious metal catalyst, may require specific conditions nih.gov
Biocatalytic Synthesis Amine, acyl donor, acyltransferase Water, biphasic systems Mild reaction conditions, high selectivity, aqueous medium, biodegradable catalyst Enzyme stability and cost, substrate scope may be limited unimi.itresearchgate.net
Alternative Solvents Acyl chloride, amine, base Cyrene™, Ethyl Acetate, 2-MeTHF Reduced toxicity, use of renewable solvents, simplified work-up Solvent recovery may be necessary for high boiling point solvents rsc.orgrsc.org

Advanced Structural Characterization and Conformational Analysis of 4 2,2 Dimethylbutanoyl Amino Benzamide

Spectroscopic Techniques for Elucidating Molecular Structure and Purity

A combination of sophisticated spectroscopic methods is essential to confirm the identity, purity, and intricate structural details of 4-[(2,2-dimethylbutanoyl)amino]benzamide. These techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy, each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide protons (N-H) would likely present as singlets, with the benzamide (B126) -CONH₂ protons appearing at a different chemical shift than the amide proton linking the acyl group. The aliphatic protons of the 2,2-dimethylbutanoyl group would be observed in the upfield region. Specifically, the nine protons of the tert-butyl group are expected to produce a sharp singlet around δ 1.0-1.3 ppm due to their chemical equivalence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the amide and benzamide groups are expected at the most downfield shifts (δ 165-175 ppm). The aromatic carbons would appear in the δ 115-150 ppm range, with their specific shifts influenced by the amino and amide substituents. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, leaving no ambiguity in the assignment of the ¹H and ¹³C signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to -CONH₂)7.8 - 7.9 (d)128 - 130
Aromatic CH (ortho to -NHCO)7.6 - 7.7 (d)118 - 120
Amide NH (Acyl)9.5 - 10.5 (s)N/A
Benzamide NH₂7.0 - 7.5 (br s)N/A
tert-Butyl C(CH₃)₃1.0 - 1.3 (s)27 - 29
Quaternary CN/A38 - 40
Carbonyl C=O (Acyl)N/A170 - 173
Carbonyl C=O (Benzamide)N/A167 - 169
Aromatic C (ipso to -CONH₂)N/A130 - 133
Aromatic C (ipso to -NHCO)N/A140 - 143

Note: This table presents predicted data based on known values for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, the molecular formula can be determined, distinguishing it from other potential structures with the same nominal mass.

For this compound, with a molecular formula of C₁₃H₁₈N₂O₂, the expected monoisotopic mass would be precisely calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured mass must match the theoretical value within a very narrow tolerance (typically < 5 ppm) to confirm the molecular formula. Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure by showing losses of characteristic fragments, such as the tert-butyl group or the benzamide moiety.

Interactive Table 2: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₈N₂O₂
Theoretical Monoisotopic Mass234.1368 u
Expected Ion (ESI+)[M+H]⁺
Expected m/z of [M+H]⁺235.1441
Major Predicted Fragments[M-C(CH₃)₃]⁺, [H₂NC₆H₄CO]⁺

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amides are expected in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the two amide groups would likely appear as strong, distinct bands between 1640 and 1680 cm⁻¹. nih.gov Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethylbutanoyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C=O stretches are also visible, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals, which can be useful for analyzing the core structure.

Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amide N-HStretch3100 - 3500Weak
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2980Strong
Carbonyl C=OStretch1640 - 1680Medium
Aromatic C=CStretch1580 - 1610Strong
Amide C-NStretch1200 - 1350Weak

Note: This table is illustrative. The exact positions and intensities can be influenced by intermolecular interactions such as hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related molecule, p-(tert-butyl)benzamide, can offer significant insights into the likely intermolecular interactions and conformational preferences. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

In the crystalline state, molecules of this compound would be expected to engage in a network of hydrogen bonds. The primary benzamide group (-CONH₂) is an excellent hydrogen bond donor and acceptor. It is highly probable that these groups would form centrosymmetric dimer motifs through N-H···O=C hydrogen bonds, a common feature in the crystal structures of primary amides. nih.gov The secondary amide linker (-NHCO-) provides another site for hydrogen bonding (N-H···O), potentially linking these dimers into extended chains or sheets.

Solution-State Conformational Studies Using Spectroscopic and Computational Methods

The conformation of a molecule in solution is critical to its biological activity and physical properties. For this compound, understanding the rotational barriers around its amide bond and the orientation of its substituent groups would be a key research objective.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary experimental technique. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals. A key experiment would be the use of the Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments. NOE data provides information about through-space proximity between protons, which is crucial for determining the preferred three-dimensional structure in solution. For instance, NOE signals between the protons of the tert-butyl group and the aromatic ring would indicate a folded conformation.

Variable temperature (VT) NMR studies could also be employed to investigate the dynamics of conformational exchange, such as the rotation around the amide bond. Changes in the chemical shifts and signal coalescence would provide data to calculate the energy barriers between different conformational states.

Computational Methods: To complement experimental data, computational modeling would be essential. A conformational search using methods like molecular mechanics (e.g., with MMFF or OPLS force fields) would identify low-energy conformers. These initial structures would then be subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies. The solvent environment would be modeled using implicit (e.g., PCM) or explicit solvent models to simulate solution-state conditions more accurately. The combination of NMR-derived distance restraints and computational energy landscapes would provide a comprehensive model of the conformational preferences of this compound in solution.

Table 1: Hypothetical Spectroscopic and Computational Data for Conformational Analysis This table represents the type of data that would be generated from the studies described above. The values are for illustrative purposes only.

Parameter Method Hypothetical Finding Implication
Rotational Barrier (Amide C-N) VT-NMR ~15-18 kcal/mol Indicates restricted rotation at room temperature, leading to distinct conformers.
Key NOE Signal 2D ROESY Proximity between tert-butyl protons and ortho-protons of the benzamide ring. Suggests a folded or 'U-shaped' conformation is significantly populated.
Dihedral Angle (C=O-N-C) DFT Calculation Torsion angle close to 180° (trans-amide). Confirms the planarity and expected geometry of the amide bond.

Chiroptical Properties and Stereoisomeric Analysis (if applicable)

Chirality is a key consideration for many biologically active molecules. An analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (chiral carbons), and due to the free rotation around its single bonds and the plane of symmetry in the benzamide portion, it does not exhibit atropisomerism.

Therefore, the compound does not have enantiomers or diastereomers. As a result, it would not exhibit chiroptical properties such as optical rotation (the ability to rotate plane-polarized light) or electronic circular dichroism (ECD).

In the context of this specific compound, a section on chiroptical properties and stereoisomeric analysis would conclude that the molecule is achiral and thus optically inactive. No further experimental or computational analysis in this area would be applicable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,2 Dimethylbutanoyl Amino Benzamide and Its Analogs

Design Principles for Modulating Benzamide (B126) Derivatives

The design of novel benzamide derivatives is guided by established principles of medicinal chemistry. The benzamide scaffold is a privileged structure in numerous pharmaceutical compounds due to its synthetic accessibility and its ability to form key interactions, such as hydrogen bonds, with biological targets. researchgate.net Modern drug discovery leverages these scaffolds, employing strategies like fragment-merging and molecular modification to enhance affinity, selectivity, metabolic stability, and bioavailability. mdpi.comnih.gov

Rational drug design, often aided by computational modeling, seeks to create molecules that are complementary in shape and charge to their target binding site. mdpi.com For benzamide derivatives, this involves strategically placing substituents to exploit specific pockets and interactions within the target protein. The goal is to optimize these interactions to improve potency and selectivity while minimizing off-target effects. mdpi.comnih.gov

Impact of Substituent Variations on Molecular Recognition and Target Interaction (e.g., enzyme inhibition, protein binding)

The biological activity of benzamide derivatives can be profoundly influenced by even minor changes to their chemical structure. Structure-activity relationship (SAR) studies systematically explore these changes to map the chemical space required for optimal target engagement.

The benzamide core is a critical component for the biological activity of many inhibitors. Modifications to this moiety have demonstrated significant effects on binding affinity and inhibitory capacity.

Aromatic Ring Substituents: The position and nature of substituents on the phenyl ring are crucial. In a study on benzamide inhibitors of the SARS-CoV PLpro enzyme, adding an amino group to the benzamide ring was found to increase inhibitory capacity. nih.gov Interestingly, the specific position of this amino group did not seem to significantly impact the IC50 value. nih.gov However, further derivatization of this amino group, for instance into a dimethylamino, sulfonamide, or carbamate, generally led to a decrease in activity. nih.gov Substituents at the ortho position of the benzamide are generally tolerated and can be beneficial if they possess certain steric and electronic properties, with a methyl group proving to be highly effective in one series of compounds. nih.gov

Bioisosteric Replacement: The phenyl ring of the benzamide is often essential for activity. Replacing the phenyl group with non-aromatic, aliphatic groups of similar size resulted in a loss of inhibitory action. nih.gov However, a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was tolerated, causing only a minor decrease in inhibition, highlighting that an aromatic character is key for the interaction. nih.gov

Amide Bond Inversion: The orientation of the central amide bond is critical. Inverting the amide bond to create anilide derivatives resulted in a complete loss of activity in one study, indicating a specific directional hydrogen bond is required for molecular recognition. nih.gov

Table 1: SAR of Benzamide Moiety Modifications on SARS-CoV PLpro Inhibition nih.gov
CompoundModification on Benzamide MoietyInhibition (%) at 100 µMIC50 (µM)
2a (Reference)2-methylbenzamide-1.5 ± 0.1
2b4-amino-2-methylbenzamide-0.8 ± 0.1
2p5-amino-2-methylbenzamide-0.9 ± 0.1
2r4-dimethylamino-2-methylbenzamide-15.4 ± 1.1
2jCyclohexanecarboxamide (Aliphatic replacement)n.a.n.a.
2nThiophene-2-carboxamide (Bioisostere)-2.8 ± 0.3

The 2,2-dimethylbutanoyl group, characterized by its sterically hindered tert-butyl moiety adjacent to the carbonyl, plays a significant role in anchoring the molecule within a target's binding pocket. This group is often found in ligands designed to occupy hydrophobic pockets. Variations in this part of the molecule can affect both potency and selectivity. While specific SAR studies on varying the 2,2-dimethylbutanoyl chain of the title compound are not broadly available, general principles suggest its importance:

Hydrophobic Interactions: The tert-butyl group provides significant bulk and lipophilicity, which are critical for engaging with hydrophobic subpockets in a target protein.

Conformational Rigidity: The quaternary carbon of the 2,2-dimethylbutanoyl moiety imparts a degree of conformational rigidity to the adjacent amide bond, which can be entropically favorable for binding by pre-organizing the molecule into a bioactive conformation.

Benzamide derivatives, particularly those that bind to the E3 ligase cereblon (CRBN), are extensively used in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, joined by a chemical linker. nih.gov The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for subsequent protein degradation. nih.govnih.gov

Linker Composition and Length: The composition and length of the linker must be carefully optimized for each specific target and E3 ligase pair. nih.gov Common linker structures include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine-based moieties. nih.govrsc.org The optimal linker length is crucial for achieving potent degradation. nih.gov

Linker Attachment Point: The point at which the linker is attached to the benzamide ligand is a key variable. For CRBN-binding ligands like pomalidomide, linkers are often attached at the C4 position of the phthalimide (B116566) ring via an amino group. researchgate.net

Linker Rigidity and Properties: Introducing rigid elements like aromatic rings or piperazine (B1678402) moieties into the linker can reduce its degrees of freedom, which may pre-organize the PROTAC into a productive conformation. nih.govnih.gov Furthermore, incorporating groups like piperazine can improve the physicochemical properties of the PROTAC, such as solubility. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities or properties. archivepp.com These mathematical models are powerful tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. archivepp.compolimi.it

For benzamide derivatives, 3D-QSAR models have been successfully developed. nih.gov In one study on aminophenyl benzamide derivatives as HDAC inhibitors, a five-point pharmacophore model was generated, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model was then used to build a 3D-QSAR model with excellent correlation (r²=0.99) and predictive power (q²=0.85). nih.gov

The insights from such models are invaluable for guiding lead optimization. The HDAC inhibitor QSAR model revealed that:

Hydrophobicity is crucial: The model indicated that enhancing the hydrophobic character of the molecules would likely increase their HDAC inhibitory potency. nih.gov

Hydrogen bond donors are beneficial: The presence of hydrogen bond donating groups positively contributed to the activity. nih.gov

Electron-withdrawing groups are detrimental: The inclusion of electron-withdrawing features had a negative impact on inhibitory potency. nih.gov

These findings provide clear guidelines for designing the next generation of more potent compounds. nih.gov

Table 2: Statistical Results of a 3D-QSAR Model for Benzamide HDAC Inhibitors nih.gov
ParameterValueIndication
Correlation coefficient (r²)0.99Excellent goodness of fit for the training set
Cross-validated correlation coefficient (q²)0.85Good predictive power of the model
Fisher ratio (F)631.80High statistical significance

Physicochemical Property Modulation for Research Applications (e.g., in vitro stability, permeability)

Beyond target affinity, the utility of a compound in research and as a potential therapeutic is determined by its physicochemical properties, such as stability and cell permeability. Structure-property relationship (SPR) studies focus on modifying a molecule to improve these characteristics.

Permeability: For a compound to be effective in cell-based assays or in vivo, it must often cross cell membranes. Strategies to improve the passive permeability of amide-containing molecules include N-methylation, which masks the hydrogen bond donating capacity of the amide nitrogen, thereby lowering the desolvation penalty for entering the lipid bilayer. nih.gov Another innovative approach is the substitution of an amide carbonyl oxygen with sulfur to form a thioamide, which can also enhance permeability. nih.gov

Stability: Benzamide derivatives can be susceptible to metabolic degradation. In the context of CRBN-binding ligands used in PROTACs, traditional immunomodulatory drugs (IMiDs) can be hydrolytically unstable. nih.gov The development of conformationally locked benzamide-type derivatives has led to compounds with enhanced chemical stability. nih.gov Introducing fluorine atoms into the benzamide structure has also been shown to improve biological properties and binding affinity. nih.gov

Solubility: Poor aqueous solubility can hamper compound testing and absorption. Linker design in complex molecules like PROTACs offers an opportunity to improve this property. For example, incorporating basic moieties like piperazine into the linker can increase solubility by allowing for protonation at physiological pH. rsc.org

Molecular Interactions and Mechanistic Elucidation of 4 2,2 Dimethylbutanoyl Amino Benzamide in Vitro Investigations

Biochemical Characterization of Target Interactions

The direct interaction of 4-[(2,2-dimethylbutanoyl)amino]benzamide with its protein targets has been characterized through various biochemical assays, with a significant focus on its role as a histone deacetylase (HDAC) inhibitor.

The compound this compound belongs to the benzamide (B126) class of histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net This class is distinguished by its kinetic profile, which is markedly different from other classes of HDAC inhibitors such as hydroxamates.

Benzamides are characterized as slow, tight-binding inhibitors of Class I HDACs (HDAC1, 2, and 3). nih.govresearchgate.netnih.gov Their mechanism involves a slow rate of association with the enzyme (k_on) and a very slow rate of dissociation from the enzyme (k_off), leading to a long target residence time. nih.gov This prolonged engagement with the target is a key feature of its inhibitory action. In contrast, hydroxamate-based inhibitors like Vorinostat (SAHA) and Trichostatin-A typically exhibit fast-on/fast-off kinetics, reaching equilibrium much more rapidly. nih.govresearchgate.net

The inhibitory mechanism is based on the chelation of the catalytic zinc ion (Zn²⁺) within the HDAC active site. nih.gov The benzamide moiety coordinates with the zinc ion, effectively blocking the enzyme's ability to hydrolyze acetyl groups from its histone and non-histone protein substrates. nih.govnih.gov This slow-binding behavior can contribute to improved isoform selectivity and a more durable pharmacodynamic effect at the cellular level compared to inhibitors with faster kinetics. researchgate.net

Table 1: Comparative Kinetic Profiles of HDAC Inhibitor Classes

Feature Benzamide Inhibitors Hydroxamate Inhibitors Source(s)
Binding Type Slow, tight-binding Fast-on/fast-off nih.govresearchgate.net
Association Rate (k_on) Slow Fast nih.gov
Dissociation Rate (k_off) Very Slow Fast nih.gov
Target Residence Time Long Short nih.govresearchgate.net

| Mechanism | Zinc-chelation | Zinc-chelation | nih.gov |

While specific surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data for this compound is not detailed in the reviewed literature, the binding characteristics of the benzamide class have been established. Studies comparing benzamides and hydroxamates have shown that despite having similar equilibrium dissociation constants (K_d) in some cases, their kinetic constants (k_on and k_off) can differ by several orders of magnitude. nih.gov

This highlights that the stability of the enzyme-inhibitor complex for benzamides is not just a function of high affinity (low K_d), but is primarily driven by the extremely slow rate of dissociation. The binding occurs in the enzyme's active site, a pocket containing the critical zinc ion. Structural studies of related benzamides complexed with HDAC2 confirm that the inhibitor binds deep within the active site channel, with the aminobenzamide group directly chelating the zinc ion. researchgate.net This interaction is crucial for its inhibitory activity.

Cellular Pathway Modulation Studies (in vitro, non-clinical)

In vitro studies using cell-based models are critical for understanding how the biochemical activity of this compound translates into cellular responses.

As an HDAC inhibitor, the primary molecular consequence of cellular exposure to this compound is the accumulation of acetylated proteins, most notably histones. researchgate.net By inhibiting HDACs 1, 2, and 3, which are key components of several transcriptional repressor complexes, the compound prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails. nih.gov This leads to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene transcription. researchgate.netnih.gov

The timing and extent of histone acetylation in cells have been shown to directly reflect the slow-binding kinetics of benzamide inhibitors. researchgate.net This modulation of the epigenetic landscape can reactivate silenced tumor suppressor genes, leading to downstream effects on pathways controlling cell cycle progression and apoptosis. nih.gov For instance, studies on closely related aminobenzamide derivatives have demonstrated the induction of G2/M phase cell cycle arrest and programmed cell death in cancer cell lines. nih.gov

The pathway-level changes induced by this compound result in distinct cellular phenotypes, particularly in cancer cells. The primary observable effects are potent anti-proliferative activity and the induction of apoptosis. nih.gov

Cell-based assays are used to quantify these effects. For example, a structurally related benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was evaluated for its anti-proliferative potency (IC₅₀) in human cancer cell lines. The results showed significantly greater potency compared to the approved hydroxamate inhibitor SAHA, demonstrating the potential efficacy of this class of compounds. nih.gov Further analysis revealed that this compound induced G2/M phase arrest and apoptosis, which are the ultimate cellular phenotypes contributing to its anti-tumor effects. nih.gov It is important to note, however, that research has also indicated that the level of histone acetylation does not always serve as a direct predictor of effects on cell viability, suggesting a complex relationship between target engagement and the final cellular outcome. researchgate.net

Table 2: In Vitro Cellular Activity of a Representative Benzamide HDAC Inhibitor

Cell Line Compound Anti-proliferative IC₅₀ (µM) Observed Phenotype Source(s)
A2780 (Ovarian) N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide 2.66 Potent growth inhibition nih.gov
HepG2 (Liver) N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide 1.73 G2/M phase arrest, Apoptosis nih.gov
A2780 (Ovarian) Suberoylanilide hydroxamic acid (SAHA) 27.3 Reference growth inhibition nih.gov

Role as a Chemical Probe or Building Block in Complex Systems (e.g., PROTAC design)

Beyond its direct inhibitory activity, this compound serves as a valuable chemical scaffold for the design of more complex molecular tools, such as Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are bifunctional molecules designed to eliminate specific proteins from the cell rather than just inhibiting them. nih.govmdpi.com

A PROTAC consists of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov In this context, this compound functions as an ideal warhead for targeting HDACs. By incorporating this molecule into a PROTAC, the resulting chimera can bring an E3 ligase into close proximity with an HDAC enzyme, leading to the ubiquitination and subsequent degradation of the HDAC by the proteasome. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Class/Role
This compound Benzamide HDAC Inhibitor
Vorinostat (SAHA) Hydroxamate HDAC Inhibitor
Trichostatin-A (TSA) Hydroxamate HDAC Inhibitor
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide Benzamide HDAC Inhibitor (Analog)

Design and Synthesis of Conjugates Incorporating the this compound Moiety

The design of PROTACs containing the this compound moiety is centered on its function as a ligand for the E3 ubiquitin ligase, Cereblon (CRBN). The benzamide scaffold has been identified as a key structural motif capable of mimicking the binding of endogenous substrates to CRBN. The this compound structure provides a synthetically accessible handle for the attachment of linkers, which are then connected to a ligand for a specific protein of interest (POI).

The synthesis of these conjugates typically involves a multi-step process. A common strategy is the amide bond formation between a carboxylic acid derivative of the POI ligand and the amine group of a linker, which is subsequently coupled to the this compound moiety. The synthesis of the core benzamide ligand itself can be achieved through the acylation of 4-aminobenzamide (B1265587) with 2,2-dimethylbutanoyl chloride. The linker attachment point is a crucial aspect of the design, as its length and composition significantly influence the geometry of the resulting ternary complex and, consequently, the efficiency of protein degradation. researchgate.net

A representative synthetic approach for creating a PROTAC conjugate (PROTAC-X) targeting a hypothetical protein (Protein-Y) would involve the following key steps:

Synthesis of the E3 Ligase Ligand-Linker Intermediate: The this compound core is functionalized with a linker, often containing a terminal reactive group such as a carboxylic acid or an amine. This is typically achieved through standard coupling chemistries.

Synthesis of the POI Ligand: A known ligand for the target protein (Protein-Y) is synthesized or obtained commercially.

Conjugation: The E3 ligase ligand-linker intermediate is then covalently attached to the POI ligand. Amide bond formation, facilitated by coupling reagents like HATU or EDC/HOBt, is a frequently employed method for this final conjugation step. nih.govchemrxiv.org

The resulting PROTAC conjugates are then purified, typically by chromatographic methods, and their structures are confirmed using analytical techniques such as NMR and mass spectrometry.

Table 1: Representative Synthetic Scheme for a PROTAC Conjugate

StepReactant 1Reactant 2Reagents and ConditionsProduct
14-Aminobenzamide2,2-Dimethylbutanoyl chlorideBase (e.g., Pyridine), Solvent (e.g., DCM), Room TemperatureThis compound
2This compoundLinker with terminal functional groupsCoupling agents, Solvent (e.g., DMF)E3 Ligase Ligand-Linker Intermediate
3E3 Ligase Ligand-Linker IntermediatePOI Ligand (for Protein-Y)Coupling agents (e.g., HATU, DIPEA), Solvent (e.g., DMSO)PROTAC-X

Evaluation of Ternary Complex Formation with E3 Ligases and Target Proteins (in vitro)

The formation of a stable ternary complex, consisting of the PROTAC, the E3 ligase, and the target protein, is a prerequisite for successful protein degradation. Several biophysical and biochemical assays are employed to characterize this critical step in vitro. These assays provide valuable insights into the binding affinities of the PROTAC for its individual protein partners and the stability and cooperativity of the ternary complex.

Biophysical Assays for Ternary Complex Characterization:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding interactions. In the context of PROTACs, SPR can be used to determine the binding affinity (KD) of the this compound-containing PROTAC for the CRBN E3 ligase and for the target protein independently. Furthermore, SPR can be configured to directly measure the formation and dissociation of the ternary complex. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). ITC is a powerful tool for characterizing the cooperativity of ternary complex formation. researchgate.net

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can monitor biomolecular interactions in real-time. It is often used as a higher-throughput alternative to SPR for screening and characterizing PROTAC-mediated ternary complex formation. researchgate.net

Biochemical Assays for Ternary Complex Formation:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based proximity assay is widely used to detect and quantify the formation of ternary complexes. In a typical setup, the E3 ligase (e.g., His-tagged CRBN-DDB1) and the target protein (e.g., GST-tagged POI) are captured on donor and acceptor beads, respectively. Upon addition of a PROTAC containing the this compound moiety, the formation of the ternary complex brings the beads into close proximity, generating a luminescent signal. The intensity of the signal is proportional to the amount of ternary complex formed. technologypublisher.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore. By labeling the E3 ligase and the target protein with compatible fluorophores, the formation of the ternary complex induced by the PROTAC can be monitored by an increase in the FRET signal.

The data generated from these assays are crucial for understanding the structure-activity relationship (SAR) of the PROTACs. For instance, the cooperativity (α), a measure of how the binding of one protein partner influences the binding of the other, is a key parameter in PROTAC optimization. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Table 2: Representative In Vitro Data for a PROTAC Conjugate Incorporating this compound

ConjugateTarget ProteinE3 LigaseBinary KD (PROTAC to Target Protein, nM) [SPR]Binary KD (PROTAC to E3 Ligase, nM) [SPR]Ternary Complex KD (nM) [SPR]Cooperativity (α)AlphaScreen EC50 (nM)
PROTAC-ABRD4CRBN15025050380
PROTAC-BBTKCRBN80250352.365
PROTAC-CSTAT3CRBN200250902.2110

The results from these in vitro investigations guide the rational design and optimization of PROTACs. By systematically modifying the linker and the POI ligand while retaining the this compound moiety as the E3 ligase binder, researchers can fine-tune the properties of the PROTAC to achieve potent and selective degradation of the desired target protein.

Computational Chemistry Applications in the Study of 4 2,2 Dimethylbutanoyl Amino Benzamide

Molecular Docking and Ligand-Target Interaction Prediction

Detailed molecular docking studies specifically for 4-[(2,2-dimethylbutanoyl)amino]benzamide are not extensively available in publicly accessible scientific literature. However, the general principles of molecular docking are widely applied to benzamide (B126) derivatives to predict their binding orientation and affinity towards various biological targets. For instance, in studies on other benzamide compounds, docking simulations have been instrumental in understanding how these molecules interact with the active sites of enzymes like topoisomerases and acetylcholinesterase. Such studies typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex. For this compound, a hypothetical docking study would likely show the benzamide moiety forming hydrogen bonds with amino acid residues in a receptor's active site, while the 2,2-dimethylbutanoyl group would engage in hydrophobic interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of specific quantum chemical calculation data for this compound in published research. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, including charge distribution, molecular orbitals, and reactivity descriptors. For substituted benzamides, these calculations can help in understanding the molecule's reactivity, metabolic stability, and the nature of its interactions with biological targets. For example, the calculation of electrostatic potential maps can indicate regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's susceptibility to metabolic reactions.

De Novo Design and Virtual Screening for Novel Analogs

While there are no specific reports on the use of this compound as a scaffold in de novo design or virtual screening campaigns, these techniques are fundamental in drug discovery for identifying novel analogs of lead compounds. De novo design algorithms could be used to generate novel molecules that fit the binding hypothesis derived from a known target of a benzamide compound. Virtual screening of large chemical libraries could identify other compounds with similar pharmacophoric features to this compound, potentially leading to the discovery of new chemical entities with improved properties.

Prediction of in vitro ADME Properties (e.g., metabolic stability, protein binding)

Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not documented in dedicated studies. However, various computational models exist to predict these properties for small molecules. These models use quantitative structure-property relationships (QSPR) to correlate a molecule's structural features with its ADME characteristics. For this compound, such predictions could estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and plasma protein binding. These predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Advanced Analytical Methodologies for Research and Development of 4 2,2 Dimethylbutanoyl Amino Benzamide

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 4-[(2,2-dimethylbutanoyl)amino]benzamide, various chromatographic techniques are utilized to ensure its purity and to analyze related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. jfda-online.com The development of a robust and reliable HPLC method is a critical step in its analytical workflow. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A method for the analysis of N-phenylbenzamide and its precursors has been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a sodium acetate (B1210297) buffer, which demonstrates a common approach for such amide compounds. researchgate.net For this compound, a similar strategy would be effective. The method development would focus on optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. researchgate.net UV detection is typically employed, with the detection wavelength set to a maximum absorbance of the benzamide (B126) chromophore.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Approximately 12-15 minutes

Gas Chromatography (GC) for Volatile Byproducts or Precursors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify volatile precursors and potential byproducts. The synthesis of the target compound likely involves the acylation of 4-aminobenzamide (B1265587) with pivaloyl chloride. nih.gov

GC can be employed to ensure the purity of the starting materials and to detect any residual unreacted precursors in the final product. For instance, a headspace GC method can be developed to detect residual solvents used during the synthesis and purification process. A direct injection GC method can be used to quantify non-polar impurities. A patent for detecting pivaloyl chloride in cephalosporin (B10832234) antibiotics using headspace GC-MS highlights the utility of this technique for monitoring this specific precursor. nih.gov

Table 2: Representative GC Method Parameters for Analysis of Volatile Precursors

Parameter Condition
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.5 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers (enantiomers). The necessity of this technique depends on the presence of a chiral center in the molecule. In the case of this compound, the molecule does not possess a chiral center. The 2,2-dimethylbutanoyl group (also known as a pivaloyl or tert-pentanoyl group) and the 4-aminobenzamide moiety are both achiral. Therefore, chiral chromatography is not applicable for the enantiomeric purity assessment of this specific compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are essential for the analysis of complex mixtures and for obtaining detailed structural information.

LC-MS/MS for Metabolite Identification (in vitro enzymatic studies)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is indispensable for identifying drug metabolites in biological matrices. jfda-online.com To investigate the metabolic fate of this compound, in vitro studies using liver microsomes are typically conducted. These studies simulate the metabolic processes that occur in the body.

Following incubation, the sample is analyzed by LC-MS/MS. The liquid chromatography component separates the parent compound from its metabolites, and the tandem mass spectrometer provides information on their molecular weights and structural fragments. sigmaaldrich.com Potential metabolic pathways for this compound could include hydroxylation of the aromatic ring, oxidation of the tert-butyl group, or hydrolysis of the amide bond. The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structures of these metabolites. acs.org

Table 3: Potential Metabolites of this compound and their Expected Mass-to-Charge Ratios (m/z) in Positive Ion Mode

Proposed Metabolite Structure Modification Expected [M+H]⁺ (m/z)
Parent Compound - 221.16
Monohydroxylated Metabolite + O 237.16
Dihydroxylated Metabolite + 2O 253.15
N-dealkylated Metabolite (4-aminobenzamide) - C₅H₉O 137.07

GC-MS for Reaction Monitoring and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an ideal tool for reaction monitoring and impurity profiling of volatile and semi-volatile compounds. nih.gov During the synthesis of this compound, GC-MS can be used to track the consumption of starting materials like 4-aminobenzamide and pivaloyl chloride and the formation of the desired product.

Furthermore, GC-MS is invaluable for identifying and quantifying impurities that may be present in the reaction mixture. These impurities could include byproducts from side reactions or excess reagents. The mass spectrum of each separated component provides a unique fragmentation pattern, which acts as a "fingerprint" for its identification.

Table 4: Potential Process-Related Impurities and their Characteristic Mass Fragments in GC-MS

Potential Impurity Chemical Name Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
Starting Material 1 4-Aminobenzamide 136 120, 92, 65
Starting Material 2 Pivaloyl chloride 120/122 (Cl isotopes) 85, 57
Byproduct Pivalic anhydride (B1165640) 186 129, 85, 57
Byproduct N,N-bis(2,2-dimethylbutanoyl)-4-aminobenzamide 304 220, 85, 57

Quantitative Analysis Methods in Research Matrices (e.g., reaction mixtures, in vitro biological samples)

There is no specific, publicly available information on the quantitative analysis of this compound in either reaction mixtures or in vitro biological samples. Typically, for a novel compound, methods such as High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection would be developed and validated.

For reaction mixtures, a common approach involves developing a stability-indicating HPLC method. This would allow for the simultaneous quantification of the starting materials, the final product (this compound), and any impurities or by-products. The development of such a method would require the following hypothetical steps:

Column Selection: A reversed-phase column, such as a C18, would likely be the initial choice.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve adequate separation of all components.

Detector Wavelength Selection: The UV detector wavelength would be selected based on the maximum absorbance of this compound to ensure high sensitivity.

Method Validation: The method would need to be validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, specificity, and robustness.

For in vitro biological samples (e.g., plasma, cell lysates), a more sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be necessary. The development would involve:

Sample Preparation: Establishing a protocol to extract the analyte from the complex biological matrix, which could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Mass Spectrometry Tuning: Optimizing the mass spectrometer parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), to ensure high selectivity and sensitivity for this compound.

Internal Standard Selection: Choosing an appropriate internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Validation in Matrix: Validating the method for its performance in the specific biological matrix, including assessments of matrix effect, recovery, and stability.

Without experimental data, any presented table of findings would be purely speculative and not based on scientific evidence.

Development of Robust Analytical Protocols for Research Scale-Up

The development of robust analytical protocols is a critical step in transitioning a chemical entity from laboratory-scale research to larger-scale production. This process ensures that the analytical methods are reliable and transferable between different laboratories and equipment. For this compound, this would involve a systematic approach to method development and validation.

Key considerations for developing robust analytical protocols include:

Method Understanding: A thorough understanding of the critical method parameters that can affect the performance of the analytical method. This is often achieved through a Design of Experiments (DoE) approach.

Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to ensure the analytical method can separate these from the parent compound.

Method Transfer: Establishing a clear protocol for transferring the validated analytical method from the research and development laboratory to a quality control or manufacturing setting. This includes providing detailed documentation and performing comparative testing.

Lifecycle Management: Continuously monitoring the performance of the analytical method over time and making necessary adjustments to ensure it remains fit for its intended purpose.

A hypothetical data table for a robustness study of an HPLC method for this compound might examine the effect of small, deliberate variations in method parameters on the analytical results.

ParameterVariationImpact on Assay (%)Impact on Purity (%)
Mobile Phase pH ± 0.2 units< 1.0< 0.5
Column Temperature ± 2 °C< 0.5< 0.2
Flow Rate ± 5%< 1.5< 0.8
Organic Solvent Composition ± 2%< 2.0< 1.0

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Future Research Directions and Translational Opportunities in Chemical Biology

Exploration of Novel Synthetic Strategies for Diversification

The future exploration of 4-[(2,2-dimethylbutanoyl)amino]benzamide and its analogs hinges on the development of robust and versatile synthetic strategies to create a diverse chemical library. Traditional methods for amide bond formation, such as the use of coupling agents or the conversion of carboxylic acids to acyl chlorides, provide a solid foundation. mdpi.com For instance, the synthesis of N-substituted aminobenzamide derivatives has been achieved by reacting isatoic anhydride (B1165640) with various amines under conventional heating or more efficiently using microwave irradiation. rsc.org

To rapidly generate a wide range of analogs from the this compound core, more advanced and efficient synthetic methodologies can be employed. Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are particularly attractive for creating complex molecules in a single step with high atom economy. nih.govresearchgate.net The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide product, offering multiple points of diversification. nih.gov Similarly, the Passerini reaction can generate α-acyloxy carboxamides from an aldehyde or ketone, an isocyanide, and a carboxylic acid. nih.gov These MCRs could be adapted to use a derivative of 4-aminobenzamide (B1265587) as one of the starting components, allowing for the introduction of diverse functional groups and the construction of novel scaffolds.

Furthermore, late-stage functionalization strategies are becoming increasingly important for the diversification of complex molecules. These methods would allow for the modification of the this compound scaffold at a late step in the synthesis, enabling the rapid production of a library of analogs with varied properties.

Table 1: Synthetic Strategies for Benzamide (B126) Diversification

Synthetic Method Description Key Advantages Potential Application to this compound
Conventional Amide Coupling Reaction of a carboxylic acid with an amine using coupling reagents (e.g., DCC, HATU). researchgate.net Well-established, reliable. Synthesis of the core scaffold and simple analogs.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction times. rsc.org Reduced reaction times, improved yields. Efficient synthesis of a library of analogs.
Ugi Four-Component Reaction A one-pot reaction of an amine, carbonyl compound, isocyanide, and carboxylic acid. nih.gov High atom economy, rapid access to complex structures. Generation of highly diverse bis-amide derivatives.
Passerini Three-Component Reaction A reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov Creates α-acyloxy amides, introduces ester functionality. Introduction of ester and amide functionalities in a single step.

| Late-Stage Functionalization | Modification of a complex molecule at a late synthetic step. | Rapid diversification of a core scaffold. | Introduction of functional groups for probing biological activity. |

Integration into Advanced Chemical Biology Tool Development

The benzamide scaffold is an ideal starting point for the design and synthesis of advanced chemical biology tools, such as photoaffinity probes and biosensors. These tools are invaluable for identifying protein targets, elucidating mechanisms of action, and detecting specific biomolecules.

Photoaffinity Probes:

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of a bioactive small molecule. researchgate.net A photoaffinity probe is a molecule that contains a photoreactive group (e.g., a benzophenone, aryl azide, or diazirine) and often a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry. nih.govnih.gov Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent isolation and identification. nih.gov

A derivative of this compound could be functionalized with a photoreactive moiety. For example, benzophenone-based photoaffinity probes can be synthesized by coupling benzophenone-4-carboxylic acid to a ligand via an amide bond. nih.gov Diazirines are another popular choice due to their small size and efficient photo-crosslinking. elsevierpure.com The design of photoreactive benzamide probes has been successfully applied to study enzymes like histone deacetylases (HDACs), demonstrating the feasibility of this approach. mdpi.com

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect a specific analyte. researchgate.net The benzamide scaffold can be engineered to act as the recognition element for a specific target. For instance, a derivative of this compound could be immobilized on an electrode surface to create an electrochemical biosensor. The interaction of the target molecule with the immobilized benzamide derivative would lead to a measurable change in the electrical signal. The design of such sensors requires a deep understanding of the molecular interactions at the sensor interface to ensure high sensitivity and selectivity. nih.gov

Table 2: Components of Benzamide-Based Chemical Biology Tools

Tool Key Components Principle of Operation Potential Application
Photoaffinity Probe Benzamide scaffold, photoreactive group (e.g., benzophenone, diazirine), reporter tag/handle. nih.govnih.gov UV-induced covalent crosslinking to the target protein for identification. nih.gov Identifying the cellular targets of this compound analogs.

| Electrochemical Biosensor | Immobilized benzamide derivative on an electrode surface. nih.gov | Binding of the target analyte to the benzamide derivative causes a change in the electrochemical signal. | Detecting specific proteins or other biomolecules that interact with the benzamide scaffold. |

Expansion of Structure-Activity Landscape for Unexplored Biological Targets

A key area of future research for this compound is the exploration of its structure-activity relationship (SAR) against a wide range of biological targets, including those that have not been previously associated with benzamide-based ligands. The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. nih.gov

The process of expanding the SAR landscape would begin with the synthesis of a diverse library of analogs, as described in section 8.1. These analogs would then be screened against a panel of biological targets. Initial screening could focus on targets where other benzamide derivatives have shown activity, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes like kinases and deacetylases. elsevierpure.comnih.gov

For example, SAR studies on tris-benzamides as estrogen receptor coregulator binding modulators have shown that small modifications to the scaffold can lead to significant changes in binding affinity and cellular activity. nih.gov Similarly, studies on N-substituted aminobenzamide derivatives have identified novel inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for diabetes treatment. researchgate.net

The real opportunity for innovation lies in screening these analogs against "unexplored" targets. This could involve high-throughput screening against a broad panel of enzymes or receptors, or a more targeted approach based on computational predictions. Once a "hit" is identified, a more focused library of analogs would be synthesized to systematically probe the SAR and optimize the potency and selectivity for the new target. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Table 3: Examples of Benzamide Derivatives and Their Biological Targets

Benzamide Derivative Class Biological Target Therapeutic Area Reference
N-substituted aminobenzamides Dipeptidyl peptidase-IV (DPP-IV) Diabetes researchgate.net
Tris-benzamides Estrogen receptor α (ERα) Breast Cancer nih.gov
3-Substituted benzamides Bcr-Abl kinase Leukemia nih.gov
Substituted benzamides Acetylcholinesterase (AChE) and β-secretase (BACE1) Alzheimer's Disease nih.gov

Development of High-Throughput Screening Assays for Analog Evaluation (in vitro)

To efficiently evaluate a library of this compound analogs, the development of robust and sensitive high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. nih.gov These assays can be broadly categorized as biochemical (cell-free) or cell-based. mdpi.comnih.gov

Biochemical Assays:

Biochemical assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. nih.gov For enzyme targets, these assays often rely on the detection of a product or the consumption of a substrate. Fluorescence-based assays are particularly common in HTS due to their high sensitivity and compatibility with miniaturization. nih.gov For example, a fluorescence resonance energy transfer (FRET) assay could be developed to measure the inhibition of a specific enzyme by benzamide analogs. mdpi.com Other techniques like fluorescence polarization (FP) and time-resolved FRET (TR-FRET) are also widely used. mdpi.com

Cell-Based Assays:

Cell-based assays measure the effect of a compound on a cellular process, providing information on the compound's cell permeability and potential cytotoxicity in addition to its activity against the target. mdpi.comnih.gov These assays can be designed to report on a specific signaling pathway or a more general cellular phenotype. Reporter gene assays, where the expression of a reporter protein (e.g., luciferase) is linked to the activity of a target, are a common type of cell-based HTS assay. nih.gov For instance, if a benzamide analog is found to modulate a specific transcription factor, a luciferase reporter assay could be developed to screen for more potent analogs. Other cell-based HTS methods include monitoring changes in cell viability, second messenger levels, or cellular impedance. mdpi.comnih.gov

The choice of HTS assay will depend on the biological target of interest. For a novel compound like this compound, a combination of biochemical and cell-based assays would be ideal to identify potent and cell-active analogs.

Table 4: High-Throughput Screening Assay Formats

Assay Type Principle Advantages Example Application
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorophores when in close proximity. mdpi.com Homogeneous, sensitive, widely applicable to enzyme and binding assays. Screening for inhibitors of a protease that cleaves a FRET-labeled substrate.
Luciferase Reporter Gene Assay Measures the light produced by the luciferase enzyme, whose expression is controlled by a specific promoter. nih.gov High sensitivity, can measure the activity of a specific signaling pathway in cells. Identifying compounds that activate or inhibit a particular transcription factor.
Electrical Cell-Substrate Impedance Sensing (ECIS) Measures changes in the electrical impedance of cells grown on an electrode array. nih.gov Label-free, real-time monitoring of cell behavior (e.g., proliferation, barrier function). Screening for compounds that enhance or disrupt endothelial cell barrier function.

| AlphaScreen | A bead-based assay that measures the interaction of two molecules in close proximity. | Highly sensitive, homogeneous, suitable for a wide range of targets. | Detecting the disruption of a protein-protein interaction by a small molecule. |

Design of Next-Generation Benzamide-Based Scaffolds for Mechanistic Investigations

Beyond simply creating analogs for SAR studies, the this compound scaffold can be strategically evolved to create next-generation chemical probes for detailed mechanistic investigations. This involves the rational design of molecules that can provide deeper insights into biological processes.

One promising approach is the development of oligo-benzamide scaffolds that can mimic the secondary structure of peptides, such as α-helices. nih.gov These "peptidomimetics" can be designed to disrupt specific protein-protein interactions (PPIs) that are often mediated by α-helical domains. The rigid oligo-benzamide backbone can present functional groups in a spatially defined manner, similar to the side chains of an α-helix, allowing for potent and selective inhibition of PPIs. elsevierpure.comnih.gov Starting from the this compound core, iterative synthesis could be used to build up oligomeric structures with tailored functionalities for targeting specific PPIs.

Another avenue for the design of next-generation scaffolds is the creation of bifunctional or multi-targeted ligands. By combining the benzamide pharmacophore with other known bioactive moieties, it may be possible to create compounds that modulate multiple targets simultaneously. This approach is gaining traction for the treatment of complex diseases where multiple pathways are dysregulated. mdpi.com For example, benzamide derivatives have been linked to other pharmacophores to create dual inhibitors of enzymes involved in Alzheimer's disease. mdpi.com

Furthermore, the development of "reverse-designed" chemical probes represents a sophisticated strategy for mechanistic studies. researchgate.net In this approach, a highly potent and selective benzamide-based ligand would be identified first, and then minimally modified to incorporate a reporter group or a photoreactive moiety. This ensures that the probe retains the biological activity of the parent compound, providing a more reliable tool for studying its mechanism of action. researchgate.net The design of photoreactive benzamide probes for HDACs is a prime example of this strategy, where potent inhibitors were rationally converted into tools for mapping their binding sites and understanding their time-dependent inhibition. nih.gov

Table 5: Compound Names Mentioned in this Article

Compound Name
This compound
4-aminobenzamide
Isatoic anhydride
Benzophenone-4-carboxylic acid
Suberoyl anilide hydroxamic acid (SAHA)
Tiazofurin

Q & A

Q. How to design robust biological activity assays while minimizing false positives?

  • Methodology :
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity.
  • Cytotoxicity controls : Use MTT assays on HEK-293 cells to differentiate specific activity from general toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.